molecular formula C6H9N3 B039084 N-methyl-1-(pyrazin-2-yl)methanamine CAS No. 120739-79-9

N-methyl-1-(pyrazin-2-yl)methanamine

Cat. No. B039084
CAS RN: 120739-79-9
M. Wt: 123.16 g/mol
InChI Key: LPLXKLMQYQPDPA-UHFFFAOYSA-N
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Description

“N-methyl-1-(pyrazin-2-yl)methanamine” is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as Methyl-pyrazin-2-ylmethyl-amine and Methylpyrazin-2-yl-methylamine . The molecular weight of this compound is 123.16 g/mol .


Synthesis Analysis

While specific synthesis methods for “N-methyl-1-(pyrazin-2-yl)methanamine” were not found in the search results, there are general methods for synthesizing similar compounds. For instance, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The InChI string for “N-methyl-1-(pyrazin-2-yl)methanamine” is InChI=1S/C6H9N3/c1-7-4-6-5-8-2-3-9-6/h2-3,5,7H,4H2,1H3 . The Canonical SMILES string is CNCC1=NC=CN=C1 . These strings provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-methyl-1-(pyrazin-2-yl)methanamine” has a molecular weight of 123.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 123.079647300 g/mol . The topological polar surface area is 37.8 Ų .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides

N-methyl-1-(pyrazin-2-yl)methanamine: serves as a key intermediate in the chemodivergent synthesis of N-(pyridin-2-yl)amides . These compounds have significant biological and therapeutic value, with varied medicinal applications. The synthesis process involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions .

Production of 3-Bromoimidazo[1,2-a]pyridines

This compound is also utilized in the synthesis of 3-bromoimidazo[1,2-a]pyridines , which are obtained via one-pot tandem cyclization/bromination. These versatile structures can be further transformed into other skeletons, expanding the possibilities for creating novel pharmaceutical molecules .

Ambient-Temperature Synthesis of N-Pyrazolyl Imines

Researchers have reported the ambient-temperature synthesis of novel N-pyrazolyl imines using N-methyl-1-(pyrazin-2-yl)methanamine . This process involves a condensation reaction with high yields, showcasing the compound’s utility in creating structures with potential pharmacological and biological activities .

Antimicrobial Activity Studies

Substituted N-(pyrazin-2-yl)benzenesulfonamides , derived from N-methyl-1-(pyrazin-2-yl)methanamine , have been investigated for their antimicrobial activity. The effect of different linkers connecting pyrazine to benzene cores is a particular focus, aiming to enhance the antimicrobial properties of these compounds .

Future Directions

While specific future directions for “N-methyl-1-(pyrazin-2-yl)methanamine” were not found in the search results, research into similar compounds continues to be an active area of study. For instance, the development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol has been a focus of recent research .

properties

IUPAC Name

N-methyl-1-pyrazin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-7-4-6-5-8-2-3-9-6/h2-3,5,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLXKLMQYQPDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587926
Record name N-Methyl-1-(pyrazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(pyrazin-2-yl)methanamine

CAS RN

120739-79-9
Record name N-Methyl-1-(pyrazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1-(2-pyrazinyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The reaction according to Reference Example 11 was carried out using 2-chloromethylpyrazine in lieu of 2,6-dichloro-3-pyridylmethyl chloride to give the title compound as oil.
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